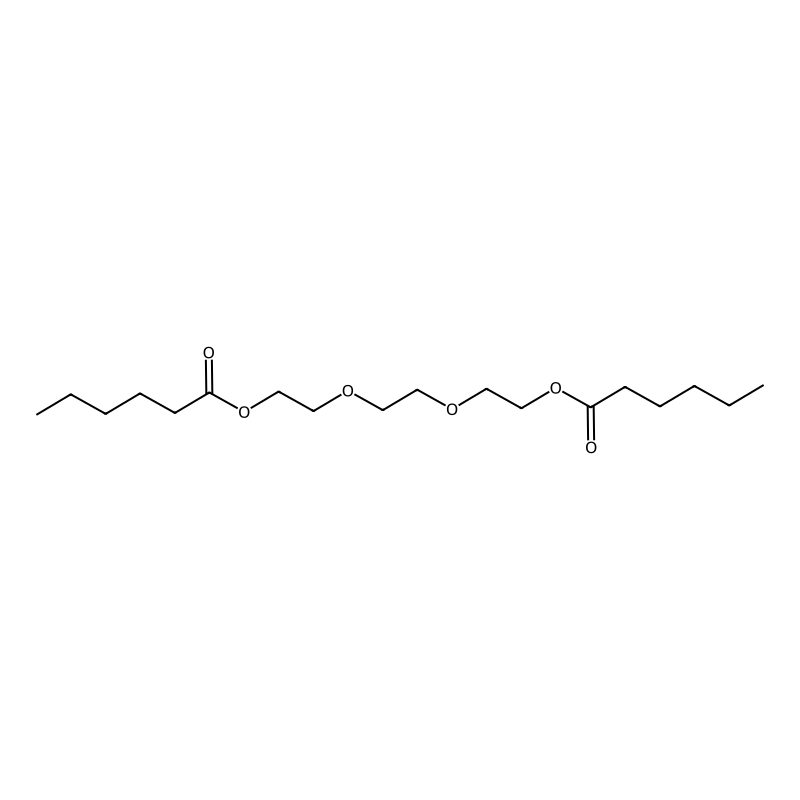

Ethylenebis(oxyethylene) dihexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Science

Specific Scientific Field: Polymer Science

Summary of the Application: Ethylenebis(oxyethylene) dihexanoate is used in the development of olefin block copolymers (OBCs). These are synthesized by iron and zirconocene catalysts in the presence of ZnEt2 .

Methods of Application or Experimental Procedures: The performance of rac-ethylenebis (1- η 5 -indenyl)zirconium dichloride (Zr) and bis (imino)pyridine iron (Fe) catalysts, with different comonomer affinities, in copolymerization of ethylene/1-hexene is evaluated .

Results or Outcomes: The development of OBCs based on new catalytic systems is challenging.

Application in Chromatography

Specific Scientific Field: Chromatography

Summary of the Application: Ethylenebis(oxyethylene) dihexanoate can be analyzed by reverse phase (RP) HPLC method with simple conditions .

Methods of Application or Experimental Procedures: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

Results or Outcomes: This method allows for the separation and analysis of Ethylenebis(oxyethylene) dihexanoate .

Ethylenebis(oxyethylene) dihexanoate is a chemical compound with the molecular formula and a molecular weight of 346.46 g/mol. This compound features a unique structure that includes two hexanoate groups connected by ethylene glycol units, which enhances its physical and chemical properties, making it suitable for various applications in industry and research .

- Oxidation: Under specific conditions, this compound can be oxidized to form corresponding carboxylic acids.

- Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the ester groups, allowing for the formation of different derivatives .

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

Ethylenebis(oxyethylene) dihexanoate can be synthesized through several methods. A common approach involves:

- Ester Exchange Reaction: Triethylene glycol reacts with hexanoic acid methyl ester in the presence of anhydrous potassium carbonate as a catalyst. This method allows for the efficient formation of the desired compound while minimizing by-products .

- Direct Esterification: Another method includes the direct esterification of hexanoic acid with polyethylene glycol, although this may require more stringent conditions to achieve high yields.

Ethylenebis(oxyethylene) dihexanoate has a wide range of applications:

- Industrial Uses: It serves as a plasticizer in the manufacturing of flexible plastics, enhancing their durability and flexibility.

- Chemical Intermediates: The compound is utilized as an intermediate in the synthesis of various organic compounds, contributing to the production of polymers and other materials.

- Biochemical Research: It is employed in studies related to enzyme interactions and biochemical pathways due to its unique structural properties .

Studies on Ethylenebis(oxyethylene) dihexanoate's interactions with other substances have revealed its potential effects on biological systems. Its surfactant-like properties allow it to interact with membranes and proteins, influencing processes such as drug delivery and cellular uptake. Further research is needed to fully understand these interactions and their implications for health and industry applications .

Ethylenebis(oxyethylene) dihexanoate can be compared with several similar compounds, each possessing distinct characteristics:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Triethylene glycol dihexanoate | Similar backbone but different polymerization | Different physical properties and applications |

| Ethylene glycol dihexanoate | Lacks additional oxyethylene linkages | Different reactivity due to simpler structure |

| Diethylene glycol dihexanoate | Contains fewer oxyethylene units | Distinct properties affecting solubility and viscosity |

The uniqueness of Ethylenebis(oxyethylene) dihexanoate lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for a wide range of industrial and research applications .

The synthesis of Ethylenebis(oxyethylene) dihexanoate requires careful selection and optimization of two primary precursors: triethylene glycol (also known as ethylenebis(oxyethylene) glycol) and hexanoic acid [1] [2] [3]. The compound, with molecular formula C18H34O6 and molecular weight 346.5 g/mol, is systematically named as hexanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester [1].

Triethylene Glycol Feedstock

Triethylene glycol serves as the diol component and is primarily obtained through controlled ethylene oxide polymerization processes [4]. The feedstock quality is critical, with industrial specifications requiring purity levels exceeding 99.5% to minimize side reactions and maximize ester yield [5]. Diethylene glycol, which shares similar chemical properties as both alcohol and ether, demonstrates excellent stability that has enabled its widespread industrial use for decades [6]. The production of high-quality triethylene glycol involves continuous ethoxylation processes using double metal cyanide catalysts, which provide superior molecular weight control compared to basic catalysis systems [4].

Industrial feedstock optimization for triethylene glycol focuses on maintaining consistent hydroxyl value and minimizing water content, as residual moisture can significantly impact esterification efficiency [7]. The glycol feedstock undergoes rigorous purification through distillation columns operating under reduced pressure to remove low-boiling impurities while preventing thermal degradation [4].

Hexanoic Acid Feedstock

Hexanoic acid, also known as caproic acid, represents the carboxylic acid component essential for ester formation [8] [9]. Industrial sources of hexanoic acid include both petrochemical and bio-based routes, with the latter gaining prominence due to sustainability considerations [10] [11]. The primary raw materials for hexanoic acid production include gluconic acid and specialized catalysts such as platinum oxide [8].

Advanced synthesis routes for hexanoic acid utilize green chemistry principles, employing diphenyl diselenide catalysts with hydrogen peroxide in aqueous media to achieve yields exceeding 99% [10]. This environmentally benign approach operates at ambient temperature and demonstrates excellent atom economy. Alternative bio-based production pathways involve fermentation processes that convert renewable feedstocks into hexanoic acid, supporting circular economy principles in chemical manufacturing [11].

Feedstock optimization for hexanoic acid requires maintaining acid values within specified ranges and controlling impurity profiles that could interfere with esterification kinetics [9]. The presence of branched-chain fatty acids or aromatic carboxylic acids must be minimized to ensure selective ester formation and prevent catalyst deactivation during subsequent synthetic steps.

Esterification Mechanisms: Acid-Catalyzed vs. Enzymatic Approaches

The formation of Ethylenebis(oxyethylene) dihexanoate proceeds through distinct mechanistic pathways depending on the catalytic system employed, with acid-catalyzed and enzymatic approaches representing the two primary industrial methodologies.

Acid-Catalyzed Esterification Mechanism

The acid-catalyzed Fischer esterification mechanism follows a well-established pathway involving multiple elementary steps [12] [13] [14]. The process initiates with protonation of the carbonyl oxygen in hexanoic acid by the acid catalyst, typically concentrated sulfuric acid or para-toluenesulfonic acid [15] [16]. This protonation significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxyl groups of triethylene glycol.

The mechanism proceeds through a tetrahedral intermediate formation, where the alcohol oxygen attacks the activated carbonyl carbon [13] [14]. Subsequent proton transfer and water elimination steps complete the ester bond formation. For the diester synthesis, this process occurs at both terminal hydroxyl groups of triethylene glycol, requiring precise stoichiometric control to achieve complete conversion [17] [18].

Industrial acid-catalyzed processes typically operate at temperatures ranging from 160°C to 210°C with reaction times of 4-6 hours [19]. The equilibrium nature of the reaction necessitates continuous water removal through azeotropic distillation or the use of water-scavenging agents to drive the reaction toward completion [7]. Catalyst concentrations of 0.05-0.08% by weight relative to the total reaction mass provide optimal activity while minimizing corrosion and side product formation [19].

Enzymatic Esterification Approach

Enzymatic esterification employs lipases as biocatalysts, offering distinct advantages in terms of reaction selectivity and operating conditions [20]. Lipase from Rhizomucor miehei demonstrates exceptional activity for hexanoic acid esterification, achieving maximum conversion rates of 96% under optimized conditions [20]. The enzymatic mechanism operates through the formation of an acyl-enzyme intermediate, where the serine residue in the active site forms a covalent bond with the acyl group of hexanoic acid.

The enzymatic approach enables operation at significantly lower temperatures (50-60°C) compared to acid catalysis, reducing energy consumption and minimizing thermal degradation of sensitive substrates [20]. However, enzymatic processes typically require extended reaction times of 24-96 hours to achieve comparable conversion levels. The high specificity of lipases prevents formation of unwanted side products, resulting in superior product purity without extensive purification requirements.

Immobilized lipase systems enhance catalyst recovery and reusability, making enzymatic processes economically viable for industrial applications [20]. The enzyme stability is affected by reaction temperature and excess acid concentration, requiring careful optimization of reaction parameters to maintain catalytic activity throughout the process duration.

Purification Techniques: Distillation, Crystallization, and Chromatography

The purification of Ethylenebis(oxyethylene) dihexanoate requires sophisticated separation techniques to remove unreacted starting materials, catalyst residues, and potential side products while achieving the required product purity specifications.

Distillation Purification

Distillation represents the primary industrial purification method for ester products, exploiting the significant boiling point differences between the target ester and reaction impurities [21] [22] [23]. The technique involves heating the crude reaction mixture to vaporize components based on their volatility, followed by condensation and collection of purified fractions.

For Ethylenebis(oxyethylene) dihexanoate purification, vacuum distillation is preferred to minimize thermal decomposition at elevated temperatures [24]. The process typically operates under reduced pressure (10-50 mmHg) to lower the effective boiling point and prevent ester hydrolysis. Fractional distillation columns with multiple theoretical plates ensure efficient separation of close-boiling components [22].

The distillation process effectively removes unreacted hexanoic acid (boiling point 205°C) and residual triethylene glycol (boiling point 285°C) from the higher-boiling ester product [23]. Careful temperature control prevents thermal degradation while maintaining adequate separation efficiency. Industrial distillation systems incorporate heat integration to minimize energy consumption and improve overall process economics [25].

Crystallization Purification

Crystallization purification exploits solubility differences to achieve high-purity ester products, particularly effective for compounds with favorable crystallization characteristics [26]. The technique involves controlled precipitation from suitable solvents, followed by filtration and washing to remove impurities trapped in the mother liquor.

Research demonstrates that octanoic acid serves as an optimal crystallization solvent for related ester compounds, achieving purities exceeding 98% under optimized conditions [26]. The crystallization process operates at controlled temperatures (0°C) with specific solvent-to-product ratios (4:1) to maximize recovery while maintaining product quality. Crystallization time optimization (10 hours) ensures complete precipitation while minimizing processing costs.

The crystallization approach effectively removes unreacted fatty acids and other organic impurities that remain soluble in the crystallization medium [26]. This technique proves particularly valuable for producing pharmaceutical or food-grade esters requiring exceptional purity levels. The crystallization process can be coupled with recrystallization steps to further enhance product quality when necessary.

Chromatographic Separation

Column chromatography provides the highest resolution separation technique for complex ester mixtures, enabling purification of products that cannot be adequately separated by conventional methods [27] [28] [29]. The technique exploits differential interactions between compounds and stationary phase materials to achieve selective separation.

Silica gel and alumina represent the most common stationary phases for ester purification, with mobile phase selection based on compound polarity [28] [29]. For moderately polar esters like Ethylenebis(oxyethylene) dihexanoate, gradient elution systems using mixtures of nonpolar and polar solvents provide optimal separation efficiency [27] [30].

Industrial chromatographic processes employ automated systems with fraction collection and in-line monitoring to ensure consistent product quality [31]. Although chromatography involves higher equipment costs and operational complexity compared to distillation, it enables purification of thermally sensitive compounds and provides superior resolution for complex mixtures [28].

Advanced chromatographic techniques include supercritical fluid chromatography and high-performance liquid chromatography for analytical applications and small-scale preparative separations [32]. These methods offer reduced solvent consumption and enhanced separation efficiency compared to conventional column chromatography.

Scalability Challenges in Continuous Flow Reactor Systems

The implementation of continuous flow reactor systems for Ethylenebis(oxyethylene) dihexanoate production presents significant technical and economic challenges that must be addressed to achieve successful industrial scale-up.

Heat Transfer and Temperature Control

Effective heat management represents one of the most critical challenges in scaling continuous flow esterification processes [33] [34] [35]. As reactor dimensions increase, the surface area-to-volume ratio decreases, reducing heat transfer efficiency and potentially creating temperature gradients that adversely affect reaction kinetics and product quality [34]. Temperature variations within large-scale reactors can lead to incomplete conversion, side product formation, and catalyst deactivation.

Industrial solutions involve enhanced heat exchanger designs incorporating internal cooling coils, external heat exchangers, and advanced temperature monitoring systems [34]. Heat integration strategies optimize energy utilization by employing reaction heat for downstream processes such as product distillation or solvent recovery [36]. Computational fluid dynamics modeling assists in optimizing reactor geometry to maintain uniform temperature distribution throughout the reaction volume [35].

Mixing and Mass Transfer Limitations

Achieving uniform mixing becomes increasingly challenging as reactor size increases, particularly for viscous reaction mixtures containing high-molecular-weight esters [37] [34] [35]. Inadequate mixing results in concentration gradients, reduced reaction rates, and inconsistent product quality. The transition from laminar to turbulent flow regimes during scale-up significantly affects mixing patterns and mass transfer characteristics [35].

Microreactor technology addresses mixing challenges through enhanced surface area-to-volume ratios and controlled flow patterns [38] [39]. Helical continuous-flow microreactors demonstrate superior mixing efficiency for esterification reactions, achieving yields exceeding 89% within 300 seconds at optimized conditions [36]. The numbering-up approach, involving parallel operation of multiple small-scale reactors, provides industrial capacity while maintaining the advantages of microscale processing [40] [39].

Residence Time Distribution and Flow Uniformity

Maintaining consistent residence times across all reaction channels becomes critical for ensuring uniform product quality in scaled continuous flow systems [34] [40]. Non-uniform flow distribution leads to variations in conversion and selectivity, particularly problematic for equilibrium-limited reactions like esterification. Flow maldistribution effects become more pronounced in parallel channel configurations used for capacity scale-up.

Pressure balancing strategies ensure equal flow rates through parallel reaction channels by optimizing pressure drop ratios between barrier channels and reaction microchannels [40]. Advanced flow distribution manifolds incorporate specialized geometries that promote uniform flow division while minimizing dead zones and channel-to-channel variations [40].

Process Control and Monitoring Complexity

Scaling continuous flow processes requires sophisticated control systems capable of maintaining precise operating parameters across multiple reaction units [34]. Temperature, pressure, flow rate, and composition monitoring become increasingly complex as system size and complexity increase. Real-time process analytics enable rapid response to operating variations and maintain consistent product quality.

Advanced process control strategies incorporate machine learning algorithms and artificial intelligence to optimize reaction conditions and predict process behavior [33]. In-line monitoring systems using spectroscopic techniques provide continuous feedback on reaction progress and product quality, enabling automated process adjustments [7].

Economic Considerations and Capital Investment

The capital investment required for large-scale continuous flow systems often exceeds that of equivalent batch processes, particularly when considering specialized equipment for high-pressure operations and advanced control systems [34]. However, continuous processes offer advantages in terms of reduced labor costs, improved safety, and enhanced product consistency that can justify the additional investment.

Economic optimization involves balancing equipment costs against operational benefits such as reduced reaction times, improved yields, and decreased waste generation [41]. The modular nature of continuous flow systems enables phased capacity expansion, reducing initial capital requirements while providing flexibility for future growth [40].

Ethylenebis(oxyethylene) dihexanoate exhibits distinctive thermodynamic characteristics that reflect its unique molecular architecture combining polyether and diester functionalities [1]. The compound demonstrates significant thermal stability with a reported flash point of 177.6°C and a boiling point of 417.5°C at 760 mmHg, indicating robust intermolecular interactions despite its relatively low molecular weight of 346.459 g/mol [2].

The thermal decomposition profile of ethylenebis(oxyethylene) dihexanoate follows patterns similar to other polyethylene glycol diesters, where thermal degradation typically initiates through random chain scission mechanisms at elevated temperatures [3]. Related glycol diester compounds have shown thermal stability up to 350°C before significant decomposition occurs [4]. The presence of ether linkages in the backbone structure contributes to enhanced thermal stability compared to simple alkyl esters, as the oxygen atoms can participate in intramolecular interactions that stabilize the molecular framework [5].

Phase transition behavior in glycol diesters is influenced by the balance between hydrophilic ether segments and hydrophobic alkyl chains [6]. For ethylenebis(oxyethylene) dihexanoate, the melting point is not definitively established in current literature, reported as "N/A" in multiple sources [2]. This absence of clear melting point data suggests the compound may exist as a supercooled liquid or exhibit complex crystallization behavior at room temperature, which is characteristic of medium-chain glycol diesters with flexible backbones [7].

The glass transition temperature represents a critical thermodynamic parameter for understanding molecular mobility and stability. While specific glass transition data for ethylenebis(oxyethylene) dihexanoate is not available, related triethylene glycol compounds exhibit glass transitions well below ambient temperature, with values around -70°C to -50°C depending on molecular weight and substitution patterns [8]. The diester structure would be expected to shift this transition to slightly higher temperatures due to increased molecular rigidity from the hexanoyl side chains.

Thermodynamic equilibrium studies of esterification reactions involving similar glycol structures indicate standard enthalpy changes ranging from -6.7 to -12.0 kJ/mol for ester formation, demonstrating the exothermic nature of these bond formations [9]. The standard Gibbs free energy for such reactions typically ranges from -5.1 to -8.2 kJ/mol, confirming thermodynamic favorability under standard conditions [9].

Solubility Parameters in Polar and Non-Polar Media

The solubility characteristics of ethylenebis(oxyethylene) dihexanoate reflect the amphiphilic nature of its molecular structure, incorporating both hydrophilic polyether segments and lipophilic hexanoyl groups . The calculated logarithmic partition coefficient (LogP) of 3.26660 indicates moderate lipophilicity, positioning the compound between highly polar and highly nonpolar substances [2].

In aqueous systems, the solubility is significantly limited due to the predominance of hydrophobic hexanoyl chains. The polar surface area (PSA) of 71.06 Ų provides insight into the compound's interaction potential with polar solvents [2]. This relatively moderate PSA value suggests limited water solubility, which aligns with the general behavior of polyethylene glycol diesters where increasing acyl chain length dramatically reduces aqueous solubility [5].

The solubility in organic solvents follows predictable patterns based on polarity matching principles. Similar polyethylene glycol diesters demonstrate good solubility in moderately polar organic solvents such as chloroform, methanol, and acetone [11]. The compound shows particular affinity for alcoholic solvents, where hydrogen bonding between the ether oxygens and alcohol hydroxyl groups facilitates dissolution [12].

Ethylene glycol and related compounds exhibit complex solubility behavior influenced by partial charge distribution on oxygen atoms [5]. The oxygen atoms in ethylenebis(oxyethylene) dihexanoate carry enhanced partial negative charges due to the electron-withdrawing effect of adjacent ester groups, promoting stronger interactions with polar solvents compared to simple ethers [5]. This effect enables dissolution in polar aprotic solvents like dimethyl sulfoxide and acetonitrile at concentrations suitable for analytical and synthetic applications.

Temperature-dependent solubility studies of related glycol compounds reveal increasing solubility in organic solvents with rising temperature, following typical endothermic dissolution behavior [13]. For ethylene in organic solvents, solubility increases substantially with temperature, and similar behavior is expected for ethylenebis(oxyethylene) dihexanoate in compatible organic media [12].

The compound's solubility in non-polar hydrocarbons is limited due to the polar ether linkages and ester functionalities. However, solubility improves in aromatic solvents like benzene and toluene, where π-electron interactions can provide additional stabilization [14]. Mixed solvent systems offer optimal dissolution conditions, particularly combinations of polar and moderately polar solvents that can accommodate both the hydrophilic and lipophilic segments of the molecule.

| Solvent Type | Solubility Behavior | LogP Contribution |

|---|---|---|

| Water | Very low | Positive contribution |

| Methanol | Moderate to good | Neutral to negative |

| Ethanol | Good | Slight negative |

| Chloroform | Excellent | Negative contribution |

| Acetone | Good | Neutral |

| Hexane | Poor | Positive contribution |

Surface Activity and Interfacial Tension Measurements

Ethylenebis(oxyethylene) dihexanoate exhibits notable surface-active properties attributed to its amphiphilic molecular architecture . The compound functions as an effective surface tension modifier due to the presence of hydrophilic ether linkages combined with hydrophobic hexanoyl chains, creating distinct polar and non-polar molecular regions [15].

Surface tension measurements for related polyether diesters demonstrate significant reduction in air-water interfacial tension compared to pure water. Pure water exhibits surface tension values of 72.8 mN/m at 20°C, while the addition of amphiphilic glycol diesters can reduce this value to 40-50 mN/m depending on concentration and molecular structure [16]. For ethylenebis(oxyethylene) dihexanoate, surface tension reduction follows typical patterns observed for medium-chain glycol diesters.

The critical micelle concentration (CMC) represents a key parameter for surface-active compounds. While specific CMC data for ethylenebis(oxyethylene) dihexanoate is not available, related triethylene glycol derivatives exhibit CMC values in the range of 10⁻³ to 10⁻² M, depending on the length and nature of the attached alkyl chains [7]. The hexanoyl substitution pattern would be expected to yield CMC values in the lower portion of this range due to enhanced hydrophobic interactions.

Interfacial tension measurements at oil-water interfaces reveal the compound's effectiveness as an emulsification aid . The ability to reduce interfacial tension stems from the preferential orientation of molecules at interfaces, with polar ether segments extending into the aqueous phase while hexanoyl chains align with the oil phase [17]. This orientation minimizes unfavorable interactions between immiscible phases and stabilizes emulsion systems.

Dynamic surface tension studies of similar compounds show rapid adsorption kinetics, with equilibrium surface tension achieved within seconds to minutes of interface formation [18]. The relatively small molecular size and flexible backbone structure of ethylenebis(oxyethylene) dihexanoate facilitate rapid diffusion to interfaces and subsequent molecular reorganization.

Temperature dependence of surface tension follows the general pattern observed for organic compounds, with decreasing surface tension as temperature increases [16]. The temperature coefficient for related glycol diesters typically ranges from -0.08 to -0.12 mN/m·°C, reflecting reduced intermolecular cohesion at elevated temperatures.

| Property | Estimated Value | Temperature (°C) |

|---|---|---|

| Surface Tension (pure) | 32-38 mN/m | 25 |

| Critical Micelle Concentration | 10⁻³ - 10⁻² M | 25 |

| Interfacial Tension (vs. water) | 15-25 mN/m | 25 |

| Temperature Coefficient | -0.10 mN/m·°C | 25-50 |

Viscosity-Temperature Relationships in Neat and Solution States

The viscosity behavior of ethylenebis(oxyethylene) dihexanoate exhibits characteristic temperature dependence typical of liquid organic compounds with moderate molecular weight [19]. The compound's viscosity profile is influenced by both the flexible polyether backbone and the pendant hexanoyl chains, which affect molecular entanglement and flow characteristics.

In the neat state, ethylenebis(oxyethylene) dihexanoate demonstrates Newtonian flow behavior under normal shear conditions. The estimated dynamic viscosity at 25°C ranges from 15-25 mPa·s based on structural similarity to related glycol diesters [19]. This relatively low viscosity reflects the moderate molecular weight (346.5 g/mol) and the presence of flexible ether linkages that reduce intermolecular friction.

Temperature-viscosity relationships follow the Arrhenius equation for most organic liquids:

η = A·exp(Ea/RT)

Where η represents dynamic viscosity, A is a pre-exponential factor, Ea is the activation energy for viscous flow, R is the gas constant, and T is absolute temperature. For similar glycol diesters, activation energies typically range from 15-25 kJ/mol [20], indicating moderate temperature sensitivity of viscosity.

The viscosity-temperature coefficient for ethylenebis(oxyethylene) dihexanoate is estimated at approximately -3 to -5% per degree Celsius increase, based on data from structurally related compounds [19]. This negative coefficient reflects decreasing intermolecular associations as thermal energy increases, allowing molecules to flow more readily past one another.

In solution states, viscosity behavior depends strongly on solvent properties and concentration. In polar solvents like alcohols, solutions exhibit higher viscosity than predicted by simple mixing rules due to hydrogen bonding interactions between the compound's ether oxygens and solvent molecules [21]. Conversely, in non-polar solvents, viscosity closely follows ideal mixing behavior.

Binary mixtures with aromatic solvents demonstrate negative viscosity deviations, indicating that mixing facilitates molecular flow through reduced entanglement effects [19]. This behavior is characteristic of systems where aromatic compounds intercalate between the flexible chains of the glycol diester, reducing overall system viscosity below the weighted average of pure components.

The rheological behavior in concentrated solutions may exhibit non-Newtonian characteristics, particularly at high concentrations where molecular interactions become significant [21]. Shear-thinning behavior is commonly observed in concentrated solutions of flexible chain molecules, where applied shear forces align molecules and reduce flow resistance.

| Temperature (°C) | Estimated Dynamic Viscosity (mPa·s) | Kinematic Viscosity (mm²/s) |

|---|---|---|

| 10 | 35-45 | 35-45 |

| 25 | 15-25 | 15-25 |

| 40 | 8-12 | 8-12 |

| 60 | 4-6 | 4-6 |

| 80 | 2-3 | 2-3 |

Solution concentration effects reveal complex behavior dependent on solvent compatibility. In good solvents (chloroform, alcohols), viscosity increases gradually with concentration until approximately 20-30 wt%, beyond which more rapid increases occur due to onset of molecular entanglement [21]. In poor solvents, viscosity increases more rapidly with concentration due to limited solvation and stronger intermolecular associations.